molecular formula C14H20N2O3S B5876663 N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

Katalognummer B5876663
Molekulargewicht: 296.39 g/mol
InChI-Schlüssel: AQPITEKQLBFBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as CPSB, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPSB is a beta-alanine derivative that contains a phenylsulfonyl group and a cyclopentyl ring, which makes it a unique and promising compound for research.

Wirkmechanismus

The mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is not fully understood, but it is thought to involve the modulation of specific receptors or enzymes. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to the active site of the enzyme and prevent the cleavage of incretin hormones, which leads to an increase in insulin secretion and a decrease in blood glucose levels. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and increase its activity, leading to anxiolytic and anticonvulsant effects. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and enhance its activity, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide depend on the specific receptor or enzyme that it modulates. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to increase insulin secretion and decrease blood glucose levels in animal models of diabetes. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to improve cognitive function and synaptic plasticity in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its unique chemical structure, which makes it a promising compound for research in various fields. N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have high potency and selectivity for specific receptors and enzymes, which makes it a valuable tool for investigating their functions and developing new drugs. However, one of the limitations of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide can be time-consuming and expensive, which can limit its availability for research.

Zukünftige Richtungen

There are several future directions for the research on N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide. One direction is to investigate its potential applications in other fields, such as cancer research and immunology. Another direction is to optimize the synthesis method of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide and its effects on specific receptors and enzymes. Finally, the development of new derivatives of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide with improved properties and selectivity could lead to the discovery of new drugs for various diseases.

Synthesemethoden

The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide involves several steps, including the protection of the carboxylic acid group of beta-alanine, the coupling of the protected beta-alanine with cyclopentylamine, and the deprotection of the carboxylic acid group. The final step involves the addition of the phenylsulfonyl group to the amino group of the beta-alanine derivative. The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been reported in several scientific publications, and the method has been optimized for high yields and purity.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been used in several scientific studies to investigate its potential applications in various fields. In medicinal chemistry, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. In pharmacology, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential ligand for the GABA-A receptor, which is a target for the treatment of anxiety and epilepsy. In neuroscience, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential modulator of the NMDA receptor, which is involved in synaptic plasticity and is a target for the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3-(benzenesulfonamido)-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(16-12-6-4-5-7-12)10-11-15-20(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPITEKQLBFBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.